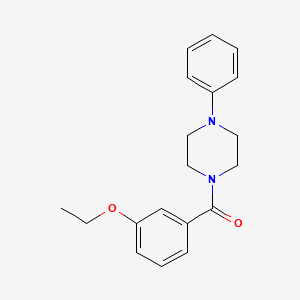

1-(3-ethoxybenzoyl)-4-phenylpiperazine

Description

Evolution and Therapeutic Significance of Piperazine (B1678402) Scaffolds in Chemical Biology

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the design of therapeutic agents. nih.govnih.govnih.gov Its unique physicochemical properties, including its conformational flexibility and the ability of its nitrogen atoms to form hydrogen bonds and act as basic centers, make it an attractive moiety for drug design. nih.govgoogle.com The evolution of piperazine-based drugs has seen their application in a vast range of therapeutic areas, including but not limited to, anticancer, antimicrobial, antidepressant, and antipsychotic agents. nih.govresearchgate.netbiointerfaceresearch.com The versatility of the piperazine scaffold allows for the introduction of various substituents at the nitrogen atoms, enabling the fine-tuning of a compound's pharmacological profile. nih.govscilit.com

The N-acyl-N'-arylpiperazine subclass, in particular, has garnered significant attention. The incorporation of an acyl group on one nitrogen and an aryl group on the other creates a molecule with a distinct three-dimensional structure and electronic distribution, which can be tailored for specific biological targets. nih.gov

Positioning of 1-(3-ethoxybenzoyl)-4-phenylpiperazine within Modern Medicinal Chemistry Research

While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within a class of compounds of high interest to medicinal chemists. The general synthesis of similar N-acyl-N'-arylpiperazines typically involves the coupling of an appropriate acyl chloride (like 3-ethoxybenzoyl chloride) with an N-arylpiperazine (in this case, 1-phenylpiperazine). A common method involves the use of a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of a base like triethylamine (B128534). nih.gov

Given the known biological activities of related compounds, this compound is likely being investigated for its potential as a modulator of central nervous system (CNS) targets, such as serotonin (B10506) or dopamine (B1211576) receptors, or for its potential anticancer or antimicrobial properties. nih.govmdpi.com The specific combination of the 3-ethoxybenzoyl and phenylpiperazine moieties suggests a targeted approach to modulate the activity, selectivity, and pharmacokinetic properties of the molecule.

Significance of Benzoyl and Phenyl Moieties in Piperazine Derivatives

The benzoyl and phenyl groups are not merely passive components of the this compound structure; they are critical determinants of its potential biological activity.

The benzoyl moiety plays a crucial role in the interaction of the molecule with its biological target. The carbonyl group can act as a hydrogen bond acceptor, a key interaction for binding to many enzymes and receptors. mdpi.com The substitution pattern on the benzoyl ring significantly influences the compound's properties. In this case, the ethoxy group at the meta-position can affect the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its binding affinity and selectivity. nih.gov

The phenyl moiety attached to the second nitrogen of the piperazine ring is a common feature in many CNS-active drugs. mdpi.comnih.gov This N-phenylpiperazine substructure is known to be a key pharmacophore for a variety of receptors, including serotonergic and dopaminergic receptors. nih.govnih.gov The nature and substitution of this aryl group are critical for determining the compound's specific pharmacological profile, such as whether it acts as an agonist, antagonist, or has a mixed profile at its target receptor. nih.gov The unsubstituted phenyl group in this compound provides a fundamental scaffold that is often modified in related compounds to optimize activity.

Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-23-18-10-6-7-16(15-18)19(22)21-13-11-20(12-14-21)17-8-4-3-5-9-17/h3-10,15H,2,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOFEEKVYUNXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Ethoxybenzoyl 4 Phenylpiperazine

Retrosynthetic Dissection of 1-(3-ethoxybenzoyl)-4-phenylpiperazine

A logical retrosynthetic analysis of this compound identifies two primary bond disconnections that simplify the target molecule into readily available starting materials. The most apparent disconnection is at the amide bond (C-N bond) of the benzoyl group. This leads to two key precursors: 4-phenylpiperazine and an activated form of 3-ethoxybenzoic acid, such as 3-ethoxybenzoyl chloride.

A further disconnection of the 4-phenylpiperazine intermediate at the aryl-nitrogen bond (C-N bond) suggests two possible synthetic routes. The first involves the reaction of aniline (B41778) with a suitable nitrogen-containing dielectrophile. The second, a more modern approach, involves the coupling of piperazine (B1678402) with an activated phenyl derivative like bromobenzene. This systematic deconstruction provides a clear roadmap for the synthesis of the target compound.

Primary Synthetic Routes to the this compound Core

The formation of the this compound core is typically achieved through a convergent synthesis, where the two main fragments, the 3-ethoxybenzoyl moiety and the 4-phenylpiperazine moiety, are prepared separately and then coupled in the final step.

Amidation/Acylation Strategies for Benzoyl Moiety Introduction

The most direct method for introducing the 3-ethoxybenzoyl group is the acylation of 4-phenylpiperazine with 3-ethoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. A widely used method for this transformation is the Schotten-Baumann reaction, which is typically performed in a two-phase system consisting of an organic solvent and an aqueous basic solution. website-files.comwikipedia.org The base, commonly sodium hydroxide (B78521) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation. byjus.com

The choice of base and solvent can significantly impact the reaction's efficiency. While aqueous sodium hydroxide is a common and inexpensive choice, organic bases like pyridine can sometimes lead to the formation of more powerful acylating agents. byjus.com The reaction can be carried out in various organic solvents, such as dichloromethane (B109758) or diethyl ether, which dissolve the reactants and the final product. wikipedia.org

Table 1: Comparison of Reaction Conditions for the Acylation of Piperazines

| Acylating Agent | Amine | Base | Solvent(s) | Yield (%) | Reference |

| Benzoyl chloride | Piperidine (B6355638) | Sodium hydroxide | Water/Organic | High | website-files.com |

| Acetyl chloride | Benzylamine | Sodium hydroxide | Water/Organic | - | byjus.com |

| 4-Bromobenzoic acid | 1-Phenylpiperazine (B188723) | Triethylamine (B128534) | N,N-Dimethylformamide (DMF) | - | nih.gov |

| Benzoyl chloride | 1-Benzylpiperazine | - | Benzene | Good | orgsyn.org |

Data is illustrative and compiled from various sources on similar reactions.

N-Alkylation/Arylation Approaches to 4-Phenylpiperazine Formation

There are two primary strategies for the synthesis of the 4-phenylpiperazine core: classical N-arylation and modern palladium-catalyzed cross-coupling reactions.

The traditional method involves the reaction of an aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.commdma.ch This reaction is typically carried out at elevated temperatures, often without a solvent or in a high-boiling solvent like diethylene glycol monomethyl ether. google.comnih.gov The reaction proceeds via a double N-alkylation of the aniline by the bis(2-chloroethyl)amine, followed by an intramolecular cyclization to form the piperazine ring.

A more contemporary and often more efficient method is the Buchwald-Hartwig amination. libretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or pseudohalides) and amines. libretexts.orgorganic-chemistry.org In the context of 4-phenylpiperazine synthesis, this would involve the coupling of piperazine with an aryl halide such as bromobenzene. This method offers the advantage of milder reaction conditions and a broader substrate scope. libretexts.org The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination. semanticscholar.org

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the acylation step, parameters such as the choice of base, solvent, and temperature can be fine-tuned. For instance, in Schotten-Baumann reactions, the rate of addition of the acyl chloride and the stirring speed can influence the outcome, especially in biphasic systems, by controlling the interfacial area where the reaction occurs. tue.nl The use of flow chemistry has been shown to improve yields and reduce byproducts in Schotten-Baumann reactions by enabling better control over mixing and temperature. tue.nl

For the synthesis of 4-phenylpiperazine via the classical route, optimization can involve adjusting the molar ratio of the reactants and the reaction temperature. A patent describing a solvent-free method for producing N-phenylpiperazine from aniline and bis-(2-chloroethyl)amine hydrochloride highlights that reaction temperatures between 180°C and 200°C and a molar ratio of aniline to the hydrochloride salt of 1.0:1.2-1.4 are preferable for achieving high yields and purity. google.comgoogle.com

In the case of the Buchwald-Hartwig amination, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal conditions for a specific substrate combination. semanticscholar.org The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is common. The selection of the phosphine ligand is particularly critical, with sterically hindered and electron-rich ligands often providing the best results. wuxiapptec.com

Table 2: Optimization of N-Phenylpiperazine Synthesis from Aniline

| Method | Reactants | Conditions | Yield (%) | Reference |

| Classical Cyclization | Aniline, bis(2-chloroethyl)amine HCl | 180°C, 4 hours, no solvent | 79.5 | google.com |

| Classical Cyclization | Aniline, bis(2-chloroethyl)amine HCl | 190°C, 3 hours, no solvent | 78.7 | google.com |

| Classical Cyclization | 2,5-Dimethoxyaniline, bis(2-chloroethyl)amine HCl, K₂CO₃ | Diglyme, reflux, 48 hours | 62 | mdma.ch |

| Buchwald-Hartwig Amination | Bromobenzene, Piperazine | Pd catalyst, phosphine ligand, base, solvent (conditions vary) | High | semanticscholar.org |

Data is compiled from various sources and represents typical conditions and yields.

Precursor Synthesis and Intermediate Chemistry

Synthesis of Key Phenylpiperazine Intermediates

As previously mentioned, 4-phenylpiperazine is a crucial intermediate. The reaction of aniline with bis(2-chloroethyl)amine hydrochloride remains a widely used industrial method for its preparation. google.comgoogle.com A typical procedure involves heating a mixture of aniline and bis(2-chloroethyl)amine hydrochloride, often without a solvent, at temperatures ranging from 160°C to 250°C. google.com After the reaction is complete, the resulting N-phenylpiperazine hydrochloride is neutralized with an aqueous base, and the product is isolated by extraction and distillation. Yields for this method are generally in the range of 75-80%. google.com

The synthesis of the other key precursor, 3-ethoxybenzoyl chloride, can be achieved from the corresponding 3-ethoxybenzoic acid. This transformation is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The synthesis of 3-ethoxybenzoic acid itself can start from 3-hydroxybenzoic acid, which is then ethylated using an ethylating agent like diethyl sulfate (B86663) in the presence of a base. A patent describes the preparation of o-ethoxybenzoyl chloride from salicylic (B10762653) acid, which involves ethylation followed by reaction with thionyl chloride. google.com A similar two-step process can be envisioned for the meta-isomer.

Preparation of Substituted Benzoyl Halide or Carboxylic Acid Derivatives

The primary precursors for the synthesis of the target compound are 3-ethoxybenzoic acid and its more reactive derivative, 3-ethoxybenzoyl chloride.

The synthesis of 3-ethoxybenzoic acid typically commences from 3-hydroxybenzoic acid. A standard method for this transformation is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid with a suitable base, such as potassium carbonate, followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate in a polar aprotic solvent like acetone. The resulting 3-ethoxybenzoate (B1238238) ester is then hydrolyzed under basic conditions (e.g., using aqueous potassium hydroxide in methanol), followed by acidification with a mineral acid like hydrochloric acid to precipitate the desired 3-ethoxybenzoic acid. sapub.org

To facilitate the subsequent amidation reaction, the less reactive 3-ethoxybenzoic acid is often converted to a more electrophilic species, typically the corresponding acyl chloride. The reaction of 3-ethoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is a common and effective method for preparing 3-ethoxybenzoyl chloride. nih.gov The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. iucr.orgnih.gov The progress of this conversion can be monitored by infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber. Once the reaction is complete, the excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Exploration of Novel Synthetic Methodologies for this compound and Analogues

While the classical approach of reacting an acyl chloride with an amine (the Schotten-Baumann reaction) is robust, contemporary organic synthesis emphasizes the development of more efficient, atom-economical, and environmentally benign procedures. These "novel" methodologies often involve catalytic processes or one-pot procedures that avoid the isolation of reactive intermediates like acyl chlorides.

A prominent modern approach is the direct amidation of carboxylic acids with amines, circumventing the need for a separate acyl chloride formation step. This is typically achieved using a variety of coupling agents that activate the carboxylic acid in situ. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are widely used to facilitate the formation of the amide bond between a benzoic acid derivative and 1-phenylpiperazine. researchgate.net

More recent innovations focus on catalytic direct amidation, which minimizes waste by avoiding stoichiometric activating agents. Boronic acid catalysts, for instance, have been shown to effectively promote the direct condensation of carboxylic acids and amines at elevated temperatures, with the only byproduct being water. mdpi.com This method represents a greener alternative to traditional coupling methods. Other catalytic systems based on transition metals like titanium and zirconium have also been developed for direct amidation, although they may require strictly anhydrous conditions.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and resource utilization. For the synthesis of 1-aroyl-4-phenylpiperazines, a one-pot procedure could involve the direct reaction of a carboxylic acid, an amine, and a coupling reagent in a suitable solvent. nih.gov Another advanced one-pot strategy is reductive amination, where a carboxylic acid and an amine are coupled and the resulting amide is subsequently reduced in the same pot, although this is more applicable for forming alkyl-amine bonds rather than the target aroyl-amine bond.

The synthesis of libraries of 1-aroyl-4-phenylpiperazine analogues for structure-activity relationship (SAR) studies often employs parallel synthesis techniques. A common method involves the reaction of a piperazine core, such as 1-(4-chlorobenzhydryl)piperazine, with a variety of substituted benzoyl chlorides in the presence of a base like triethylamine in a solvent such as dichloromethane. This approach allows for the rapid generation of a diverse set of analogues for biological screening.

Below is a data table summarizing the synthesis of several 1-(substituted benzoyl)-4-arylpiperazine analogues, showcasing different reaction conditions and the resulting yields.

Table 1: Synthesis of 1-(Substituted Benzoyl)-4-Arylpiperazine Analogues

| Entry | Benzoyl Chloride Derivative | Piperazine Derivative | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzoyl chloride | 1-(4-Nitrophenyl)piperazine | EDC·HCl, HOBt, TEA, DMF, rt, overnight | 81 | researchgate.net |

| 2 | 4-Bromobenzoyl chloride | 1-Phenylpiperazine | EDC·HCl, HOBt, TEA, DMF, rt, overnight | 75 | researchgate.net |

| 3 | 4-Chlorobenzoyl chloride | 1-(4-Chlorobenzhydryl)piperazine | Et₃N, CH₂Cl₂, 0 °C to rt, 5-6 h | N/A | |

| 4 | 4-Methylbenzoyl chloride | 1-(4-Chlorobenzhydryl)piperazine | Et₃N, CH₂Cl₂, 0 °C to rt, 5-6 h | N/A | |

| 5 | 4-Methoxybenzoyl chloride | 1-(4-Chlorobenzhydryl)piperazine | Et₃N, CH₂Cl₂, 0 °C to rt, 5-6 h | N/A | |

| 6 | 4-Nitrobenzoyl chloride | 1-(4-Chlorobenzhydryl)piperazine | Et₃N, CH₂Cl₂, 0 °C to rt, 5-6 h | N/A |

N/A: Not available in the cited reference.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-chlorobenzhydryl)piperazine |

| 1-(4-Nitrophenyl)piperazine |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-hydroxybenzotriazole (HOBt) |

| 1-Phenylpiperazine |

| 3-ethoxybenzoate |

| 3-ethoxybenzoyl chloride |

| 3-hydroxybenzoic acid |

| 4-Bromobenzoyl chloride |

| 4-Chlorobenzoyl chloride |

| 4-Methoxybenzoyl chloride |

| 4-Methylbenzoyl chloride |

| 4-Nitrobenzoyl chloride |

| Acetone |

| Benzoyl chloride |

| Dichloromethane |

| Diethyl sulfate |

| Ethyl iodide |

| Hydrochloric acid |

| N,N-dimethylformamide (DMF) |

| Oxalyl chloride |

| Potassium carbonate |

| Potassium hydroxide |

| Thionyl chloride |

Derivatization and Structure Activity Relationship Sar Studies Centered on 1 3 Ethoxybenzoyl 4 Phenylpiperazine Scaffold

Systematic Modifications on the 3-Ethoxybenzoyl Moiety

The 3-ethoxybenzoyl portion of the molecule presents multiple avenues for modification to probe its interaction with biological targets. Key areas of derivatization include altering the alkoxy chain and introducing various substituents onto the benzoyl phenyl ring.

The ethoxy group at the 3-position of the benzoyl ring is a significant determinant of the molecule's lipophilicity and potential for hydrogen bonding. Variations in the length and branching of this alkoxy chain can systematically modulate these properties. Extending the chain from an ethoxy to a propoxy or butoxy group generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets. Conversely, shortening the chain to a methoxy (B1213986) group would decrease lipophilicity. Introducing branching, such as an isopropoxy or a tert-butoxy (B1229062) group, can introduce steric hindrance that may improve selectivity for a specific target by preventing binding to off-targets.

Table 1: Postulated Effects of Varying Alkoxy Chain on the 3-Benzoyl Position

| Modification of Ethoxy Group | Anticipated Change in Lipophilicity | Potential Impact on Activity |

| Methoxy (-OCH₃) | Decrease | May alter binding affinity due to reduced van der Waals interactions. |

| n-Propoxy (-O(CH₂)₂CH₃) | Increase | Could enhance binding within a hydrophobic pocket. |

| Isopropoxy (-OCH(CH₃)₂) | Increase | May introduce steric bulk, potentially increasing selectivity. |

| n-Butoxy (-O(CH₂)₃CH₃) | Significant Increase | May significantly improve membrane permeability. |

Table 2: Predicted Influence of Substituents on the Benzoyl Phenyl Ring

| Substituent Type | Position | Example | Anticipated Effect |

| Electron-Withdrawing | Para | -NO₂ | May enhance interactions with electron-rich residues in the target. |

| Electron-Donating | Para | -OCH₃ | Could increase electron density at the carbonyl oxygen, affecting hydrogen bonding. |

| Halogen | Meta | -Cl | Increases lipophilicity and may introduce specific halogen bonding interactions. |

| Alkyl | Ortho | -CH₃ | Introduces steric bulk, potentially forcing a conformational shift. |

Structural Alterations of the 4-Phenylpiperazine Unit

Similar to the benzoyl ring, the phenyl ring of the 4-phenylpiperazine unit can be substituted to modulate the compound's properties. Research on related phenylpiperazine derivatives has shown that substituents on this ring can significantly affect biological activity. For example, the introduction of a fluorine atom at the 2-position of the phenyl ring has been shown to increase acaricidal activity in some phenylpiperazine series. nih.gov The position of the substituent is critical, with ortho, meta, and para substitutions leading to different biological outcomes. In some cases, ortho-substituents have been found to be unfavorable for certain activities. nih.gov

Table 3: Postulated Effects of Substituents on the 4-Phenylpiperazine Ring

| Substituent | Position | Example | Potential Impact on Activity |

| Halogen | Ortho | -F | May enhance activity through specific electronic or steric interactions. nih.gov |

| Halogen | Para | -Cl | Could increase lipophilicity and influence binding. |

| Alkyl | Para | -CH₃ | May provide favorable van der Waals interactions in a hydrophobic pocket. |

| Methoxy | Ortho | -OCH₃ | Has been shown to be favorable for affinity to α1-adrenoceptors in some series. nih.gov |

The piperazine (B1678402) ring itself is a common scaffold in drug discovery due to its favorable physicochemical properties and synthetic accessibility. nih.gov However, replacing it with isosteric or bioisosteric rings can lead to improved properties. enamine.netenamine.net For example, replacing piperazine with a piperidine (B6355638) ring can increase lipophilicity and may alter the basicity of the nitrogen atom, which can be crucial for certain receptor interactions. nih.gov Other potential replacements include homopiperazine, pyrrolidine, or more rigid bicyclic structures to lock the conformation and improve selectivity. enamine.net

Table 4: Potential Isosteric and Bioisosteric Replacements for the Piperazine Ring

| Replacement Ring | Structural Difference | Anticipated Change in Properties |

| Piperidine | Removal of one nitrogen atom | Increased lipophilicity, altered basicity. nih.gov |

| Homopiperazine | Seven-membered ring | Increased flexibility, may adopt different conformations. |

| Pyrrolidine | Five-membered ring | Altered ring pucker and substituent orientation. |

| Bicyclic Diamine | Rigid, constrained structure | Reduced conformational flexibility, potentially higher selectivity. enamine.net |

Conformational Analysis and its Impact on Ligand-Target Interactions

The three-dimensional shape of 1-(3-ethoxybenzoyl)-4-phenylpiperazine is a critical factor in its ability to bind to a biological target. X-ray crystallography studies of related 1-benzoyl-4-phenylpiperazine derivatives have shown that the piperazine ring typically adopts a chair conformation. nih.gov In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial. The bulky 3-ethoxybenzoyl and 4-phenyl groups are likely to prefer the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in modern drug discovery, enabling the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. nih.gov

A QSAR study for a series of this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., IC50 or Ki values) against a specific biological target would be determined experimentally. This dataset would be divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Geometrical descriptors: Relate to the 3D shape and size of the molecule.

Electronic descriptors: Characterize the electronic properties, such as charge distribution and polarizability.

Physicochemical descriptors: Include properties like lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), would be employed to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive ability of the generated QSAR model would be rigorously assessed using the test set of compounds. Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) are used to evaluate the model's robustness and predictive power.

For phenylpiperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This provides a visual and intuitive understanding of the SAR.

Hypothetical QSAR Model for this compound Derivatives:

While a specific QSAR study on this compound derivatives is not available, a hypothetical model can be described. Such a model might reveal that:

Steric Factors: A contour map might indicate that bulky substituents are not well-tolerated at certain positions of the phenyl ring, while being favorable at others.

Electrostatic Influences: The model could highlight regions where electron-donating groups (like the ethoxy group) enhance activity, suggesting the importance of hydrogen bond acceptor capabilities. Conversely, it might show areas where electron-withdrawing groups are preferred.

The following interactive data table illustrates the type of data that would be used to build a QSAR model, with hypothetical activity values for a series of this compound derivatives.

Interactive Data Table: Hypothetical Data for QSAR Modeling of this compound Derivatives

| Compound ID | R1 (Benzoyl Ring) | R2 (Phenyl Ring) | LogP | Molecular Weight | Predicted pIC50 |

| Cpd-1 | 3-ethoxy | H | 4.2 | 310.4 | 6.5 |

| Cpd-2 | 3-ethoxy | 4-fluoro | 4.3 | 328.4 | 6.8 |

| Cpd-3 | 3-ethoxy | 4-chloro | 4.7 | 344.8 | 7.1 |

| Cpd-4 | 3-ethoxy | 4-methyl | 4.6 | 324.4 | 6.3 |

| Cpd-5 | 3-methoxy | H | 3.9 | 296.4 | 6.2 |

A robust QSAR model would provide a powerful predictive tool for the design of novel this compound derivatives with optimized biological activity.

Advanced Analytical Characterization of 1 3 Ethoxybenzoyl 4 Phenylpiperazine and Its Analogues

Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules like 1-(3-ethoxybenzoyl)-4-phenylpiperazine in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would display characteristic signals for the aromatic protons on both the 3-ethoxybenzoyl and the 4-phenyl moieties. Additionally, the ethoxy group would present a typical triplet and quartet pattern. The eight protons on the piperazine (B1678402) ring often appear as complex, broad multiplets at room temperature. rsc.org This broadening is a result of two dynamic processes: the restricted rotation around the amide (C-N) bond due to its partial double-bond character, and the chair-to-chair conformational interconversion of the piperazine ring. rsc.orgnih.gov Temperature-dependent NMR studies can be employed to resolve these broad signals, allowing for the calculation of activation energy barriers for these conformational changes. nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. Key signals include the carbonyl carbon of the amide, carbons of the two distinct aromatic rings, the aliphatic carbons of the ethoxy group, and the carbons of the piperazine ring. rsc.orgmdpi.com Similar to the proton spectra, piperazine carbon signals can be broad, and in some cases, separate signals for different rotational isomers (rotamers) can be observed at low temperatures. rsc.org

2D NMR: Two-dimensional NMR techniques are crucial for assigning the complex signals and confirming the molecular structure.

H,H-COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons within the ethoxy group and trace the connectivity within the aromatic spin systems. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C signals. rsc.org

Table 1: Predicted NMR Data for this compound This table presents hypothetical yet scientifically plausible chemical shift values based on data from analogous compounds.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Correlations (COSY, HMBC) |

|---|---|---|---|

| Ethoxy -CH₃ | ~1.4 (triplet) | ~14.5 | COSY with -OCH₂- |

| Ethoxy -OCH₂- | ~4.1 (quartet) | ~63.8 | COSY with -CH₃; HMBC to C3 of benzoyl ring |

| Piperazine H2', H6' | ~3.2 (multiplet) | ~50.0 | HMBC to Phenyl C1'' |

| Piperazine H3', H5' | ~3.8 (multiplet) | ~45.0 | HMBC to Carbonyl C=O |

| Phenyl H2'', H6'' | ~7.0 (doublet) | ~116.5 | |

| Phenyl H3'', H5'' | ~7.3 (triplet) | ~129.2 | |

| Phenyl H4'' | ~6.9 (triplet) | ~120.0 | |

| Benzoyl H2 | ~7.1 (singlet) | ~115.0 | |

| Benzoyl H4 | ~7.0 (doublet) | ~119.0 | |

| Benzoyl H5 | ~7.4 (triplet) | ~129.5 | |

| Benzoyl H6 | ~7.2 (doublet) | ~122.0 | |

| Amide C=O | - | ~170.0 | HMBC to Piperazine H3', H5' and Benzoyl H2, H6 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.gov These methods are complementary and provide a molecular fingerprint.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly sensitive to polar bonds. For this compound, the most prominent absorption band is the C=O (amide) stretch, which is expected in the region of 1630–1660 cm⁻¹. nih.gov The exact position is influenced by conjugation with the aromatic ring. Other key bands include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and ethoxy groups are observed below 3000 cm⁻¹. mdpi.com

C-O-C stretching: Asymmetric and symmetric stretches from the ethoxy group are expected as strong bands in the 1250-1050 cm⁻¹ region.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl and benzoyl rings. scilit.com

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides complementary information. It is particularly useful for identifying the symmetric vibrations of the aromatic rings and the carbon backbone, which may be weak or absent in the IR spectrum. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Amide C=O Stretch | 1660 - 1630 | IR (Strong) |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Asymmetric C-O-C Stretch | 1250 - 1200 | IR (Strong) |

| Symmetric C-O-C Stretch | 1100 - 1050 | IR (Strong) |

Mass Spectrometry (ESI-MS, LC-MS/MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information on the molecular weight and structural components of a molecule through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS can determine the mass of the protonated molecule, [M+H]⁺, with very high accuracy (to several decimal places). mdpi.com This allows for the unambiguous determination of the compound's elemental formula (e.g., C₁₉H₂₂N₂O₂ for the neutral molecule).

Fragmentation Analysis:

LC-MS/MS: Tandem mass spectrometry involves selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation to generate a fragmentation pattern. This pattern is a unique fingerprint that helps confirm the structure.

GC-MS: When using Gas Chromatography with Electron Ionization (EI), the molecule is fragmented more extensively. nih.gov For this compound and its analogues, characteristic fragmentation pathways include:

Cleavage of the amide bond, generating ions corresponding to the 3-ethoxybenzoyl cation and the 1-phenylpiperazine (B188723) cation.

Fragmentation within the piperazine ring, often producing a characteristic ion at m/z 56 (C₃H₆N⁺). nih.gov

Loss of the ethyl group from the ethoxy moiety.

Formation of the phenyl cation (m/z 77) and related aromatic fragments. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Structure | Proposed Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₁₉H₂₃N₂O₂⁺ | 311 |

| [3-ethoxybenzoyl]⁺ | C₉H₉O₂⁺ | 149 |

| [1-phenylpiperazine+H]⁺ | C₁₀H₁₅N₂⁺ | 163 |

| [Piperazine ring fragment] | C₃H₆N⁺ | 56 |

| [Phenyl]⁺ | C₆H₅⁺ | 77 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are the cornerstone for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. nih.gov

A validated Reversed-Phase HPLC (RP-HPLC) method is typically developed. nih.govresearchgate.net The method's parameters must be optimized to achieve good resolution between the main peak and any potential impurities.

Stationary Phase: An octadecyl (C18) or octyl (C8) bonded silica (B1680970) column is commonly used. nih.govresearchgate.net

Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture (e.g., water/acetonitrile with a buffer like phosphate (B84403) or ammonium (B1175870) acetate) and gradually increasing the organic solvent concentration. nih.govunodc.org

Detection: UV detection is standard, as the aromatic rings in the molecule provide strong chromophores. A Diode Array Detector (DAD) can be used to acquire UV spectra of each peak, aiding in peak identification and purity assessment. researchgate.net For ultimate specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS), allowing for the definitive identification of even trace-level impurities. nih.gov

Method validation is critical and involves testing for specificity, linearity, accuracy, precision, and robustness to ensure the results are reliable. nih.govresearchgate.net

Table 4: Typical RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 235 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC), typically coupled with a Mass Spectrometer (GC-MS), is an excellent method for the analysis of volatile and thermally stable compounds. figshare.com While the target compound itself may have limited volatility, GC-MS is highly effective for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials (e.g., 1-phenylpiperazine). researchgate.net

A typical GC-MS method would involve:

Column: A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms) or a more polar phase for better separation of specific impurities. figshare.com

Injection: A split/splitless injector is used, with the temperature set high enough to ensure rapid volatilization without causing thermal degradation.

Temperature Program: The oven temperature is ramped from a low initial temperature to a high final temperature to elute compounds across a range of boiling points. researchgate.net

Carrier Gas: Helium is the most common carrier gas. researchgate.net

Detection: Mass spectrometry provides mass spectra for each eluting peak, allowing for positive identification by comparison to spectral libraries. auburn.edu

For analyzing highly volatile trace impurities, headspace (HS) sampling techniques can be used to introduce only the vapor phase from the sample vial into the GC, preventing contamination of the system with the non-volatile main compound. chromatographyonline.com

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenylpiperazine |

| 1-(4-bromophenyl)piperazine |

| 3-ethoxybenzoyl chloride |

| Acetonitrile |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of organic reactions, such as the synthesis of this compound. The synthesis typically involves the amide coupling of 1-phenylpiperazine with an activated derivative of 3-ethoxybenzoic acid, such as 3-ethoxybenzoyl chloride. TLC allows for the qualitative assessment of the reaction's progression by separating the reactants from the product based on their differential polarity. thieme.deanalyticaltoxicology.com

The stationary phase is commonly a silica gel plate (Silica Gel 60 F254), which is highly polar. The mobile phase, or eluent, is a less polar solvent system, the composition of which is optimized to achieve clear separation. For benzamide (B126) and piperazine derivatives, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate. researchgate.netrsc.org

During the reaction, a small aliquot of the reaction mixture is spotted onto the TLC plate alongside the starting materials (1-phenylpiperazine and 3-ethoxybenzoic acid) as references.

1-Phenylpiperazine: Being a secondary amine, this starting material is quite polar and exhibits strong interaction with the silica gel, resulting in a low Retention Factor (Rf) value.

3-Ethoxybenzoic Acid: This is the hydrolyzed form of the typically used acyl chloride. It is a polar carboxylic acid that also shows a low Rf value, often close to the baseline unless a highly polar eluent is used.

This compound: The final amide product is significantly less polar than the starting materials. Consequently, it travels further up the TLC plate, resulting in a higher Rf value.

The reaction is considered complete when the spots corresponding to the starting materials have been fully consumed and a single, new spot corresponding to the product is observed. rsc.org Visualization is typically achieved under UV light (254 nm), where the aromatic rings of all three compounds allow them to be seen as dark spots. rsc.org Further visualization can be achieved using chemical stains if necessary. nih.gov

Table 1: Illustrative TLC Data for the Synthesis of this compound Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v)

| Compound | Role | Hypothetical Rf Value |

| 1-Phenylpiperazine | Starting Material | 0.25 |

| 3-Ethoxybenzoic Acid | Starting Material (hydrolyzed) | 0.15 |

| This compound | Product | 0.60 |

Computational Spectroscopy for Correlating Experimental and Theoretical Data

Computational spectroscopy, particularly using Density Functional Theory (DFT), has become a powerful tool for the structural elucidation of novel compounds by correlating theoretical calculations with experimental spectroscopic data. researchgate.nettandfonline.comresearchgate.net For a molecule like this compound, DFT calculations can predict spectroscopic features with a high degree of accuracy, aiding in the definitive assignment of experimental spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). nih.govdntb.gov.ua

The process begins with the optimization of the molecule's three-dimensional geometry using a specific functional and basis set, for example, the B3LYP functional with the 6-311++G(d,p) basis set. nih.gov From this optimized geometry, various spectroscopic properties can be calculated.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies often have a systematic error due to the harmonic approximation used, which can be corrected using a scaling factor. The primary utility lies in assigning specific absorption bands in the experimental IR spectrum to particular vibrational modes (e.g., stretches, bends) of the molecule's functional groups. For this compound, key vibrations include the amide carbonyl (C=O) stretch, the aryl-ether (Ar-O-C) stretches, and the C-N stretches of the piperazine ring. Comparing the calculated frequencies with the experimental spectrum confirms the presence of these key structural motifs. researchgate.netdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Theoretical chemical shifts are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), and then compared to the experimental values. This correlation is invaluable for assigning the signals in complex spectra, especially for distinguishing between the various aromatic and aliphatic protons and carbons in the this compound structure. Studies on related piperazine and benzamide structures have shown that DFT calculations can yield excellent agreement with experimental NMR data, making it a reliable method for structural verification. researchgate.netnih.govscispace.com

Table 2: Correlation of Experimental and DFT-Calculated IR Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Hypothetical DFT-Calculated Frequency (cm⁻¹)* |

| Amide Carbonyl | C=O Stretch | 1645 | 1655 |

| Aryl C-H | C-H Stretch | 3050 | 3060 |

| Alkyl C-H | C-H Stretch | 2850-2960 | 2855-2965 |

| Amide C-N | C-N Stretch | 1250 | 1260 |

| Aryl Ether | Ar-O-C Asymmetric Stretch | 1240 | 1248 |

| Aryl Ether | Ar-O-C Symmetric Stretch | 1040 | 1045 |

*Calculated using a method like B3LYP/6-31G(d) and may require scaling for direct comparison.

This synergy between computational prediction and experimental measurement provides a robust framework for the unambiguous characterization of this compound and its analogues.

Molecular Mechanisms and Preclinical Biological Target Interactions in Vitro and in Silico Investigations

In Vitro Pharmacological Profiling of 1-(3-ethoxybenzoyl)-4-phenylpiperazine and Analogues

In vitro pharmacological profiling is a critical step in early drug discovery to identify the biological targets of a compound and its potential off-target effects. This typically involves a battery of assays, including ligand binding assays, enzyme inhibition assays, and cellular pathway studies.

Ligand Binding Assays to Recombinant Receptors (e.g., G-protein coupled receptors, transporter proteins)

Phenylpiperazine derivatives are well-documented for their affinity towards a variety of G-protein coupled receptors (GPCRs) and transporter proteins, particularly those involved in neurotransmission.

Studies on analogues of this compound have demonstrated significant binding to dopaminergic and serotonergic receptors. For instance, a series of N-phenylpiperazine analogues were evaluated for their binding affinity at the D3 and D2 dopamine (B1211576) receptors. Some of these compounds exhibited high affinity for the D3 receptor, with Ki values in the low nanomolar range, and displayed substantial selectivity over the D2 receptor. nih.gov This selectivity is often attributed to the ability of these ligands to engage with a secondary binding site on the D3 receptor, a characteristic not as readily available on the D2 subtype. nih.gov

Furthermore, certain N-phenylpiperazine derivatives have shown affinity for serotonin (B10506) receptors, such as the 5-HT1A receptor. In one study, N-phenylpiperazine compounds linked to a 4-(thiophen-3-yl)benzamide (B12553508) moiety showed moderate to significant displacement of radioligands at the 5-HT1A receptor. nih.gov Another investigation into novel phenylpiperazine derivatives bearing a 3,3-disubstituted pyrrolidin-2-one fragment revealed binding affinity for α1-adrenoceptors. acs.org The binding affinity is influenced by the nature of the substituents on the phenyl and piperazine (B1678402) rings.

The dopamine transporter (DAT) and serotonin transporter (SERT) are also key targets for phenylpiperazine compounds. Novel derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have been synthesized and evaluated for their ability to bind to DAT and SERT. nih.gov The stereochemistry and electronic properties of substituents on the phenylpropyl side chain were found to significantly influence binding affinity and selectivity for these transporters. nih.gov

Table 1: Representative Binding Affinities of Phenylpiperazine Analogues at Various Receptors and Transporters

| Compound/Analogue Class | Target | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| N-phenylpiperazine analogues | D3 Dopamine Receptor | 1.4–43 nM | 67–1831-fold vs. D2 |

| N-phenylpiperazine analogues | D2 Dopamine Receptor | - | - |

| Thiophenyl N-phenylpiperazine analogues | 5-HT1A Receptor | Moderate displacement at 91 nM | - |

| 1-[2-hydroxy-3-(4-phenylpiperazin-l-yl)-propyl]-3-phenyl-3-n-propyl-pyrrolidin-2-one | α1-Adrenoceptors | pKi = 6.43 | - |

| 2-fluoro-substituted (S)-10 (GBR 12909 analogue) | Dopamine Transporter (DAT) | High Affinity | Good DAT selectivity |

| 2-amino-substituted (R)-8 (GBR 12909 analogue) | Dopamine Transporter (DAT) | Similar to SERT | Non-selective |

This table presents a summary of findings for various phenylpiperazine analogues and is intended to be illustrative of the potential binding profile of this chemical class.

Enzyme Inhibition or Modulation Assays (e.g., cyclooxygenases, topoisomerases, tyrosinases)

The interaction of phenylpiperazine derivatives is not limited to receptors and transporters; they have also been investigated for their effects on various enzymes. A notable area of research is their potential as anticancer agents through the inhibition of topoisomerases.

A study focused on new phenylpiperazine derivatives of 1,2-benzothiazine found that these compounds exhibit inhibitory activity towards topoisomerase II (Topo II). nih.gov The inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a key parameter in these assays. wikipedia.org For some of these analogues, the cytotoxic activity was comparable to the well-known anticancer drug doxorubicin, suggesting potent enzyme inhibition. nih.gov

Table 2: Enzyme Inhibition Profile of Representative Phenylpiperazine Analogues

| Analogue Class | Target Enzyme | Observed Effect |

|---|---|---|

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II (Topo II) | Inhibitory activity |

This table is illustrative of the types of enzyme inhibitory activities observed for phenylpiperazine analogues.

Cellular Pathway Perturbation Studies in Non-Human Cell Lines

Cellular assays in non-human cell lines provide insights into the functional consequences of a compound's interaction with its molecular targets. For phenylpiperazine derivatives with anticancer potential, studies in cancer cell lines are common.

For example, new derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety were tested on breast adenocarcinoma cell lines (MCF7). nih.gov Several of these compounds demonstrated significant cytotoxic activity, with some being more potent than the standard chemotherapeutic agent doxorubicin. nih.gov The mechanism of this cytotoxicity is linked to the induction of apoptosis, a form of programmed cell death, which is often a downstream effect of topoisomerase II inhibition. nih.gov

In the context of neuroscience, studies on cell lines expressing specific receptors can elucidate the functional activity of these compounds. For instance, a compound's effect on cyclic AMP (cAMP) levels in cells expressing a GPCR can determine whether it acts as an agonist, antagonist, or inverse agonist. While specific cellular pathway perturbation data for this compound is not available, this remains a standard approach in pharmacological characterization.

Computational Chemistry and Molecular Modeling Studies

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and understanding the interactions between a ligand and its biological target at the molecular level.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This information can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For phenylpiperazine derivatives, docking studies have been instrumental in explaining their binding to various targets. In a study of N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, molecular docking revealed that key amino acid residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 are crucial for binding. rsc.org The interactions were primarily driven by hydrogen bonds and electrostatic forces. rsc.org Similarly, docking studies of arylpiperazine ligands with the 5-HT1A receptor have shown the importance of interactions with residues like Asp116 and Phe362. mdpi.com

In the context of anticancer activity, molecular docking of 1,2-benzothiazine derivatives with a phenylpiperazine substituent showed that they can bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov The benzothiazine and phenylpiperazine rings were found to be important for π-type interactions with aromatic amino acids in the nucleic acid binding domain. nih.gov

Table 3: Key Amino Acid Interactions Identified in Molecular Docking Studies of Phenylpiperazine Analogues

| Ligand Class | Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| N-phenylpiperazine derivatives | α1A-adrenoceptor | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen bonds, electrostatic forces |

| Arylpiperazine ligands | 5-HT1A Receptor | Asp116, Phe362 | Charge-stabilized hydrogen bond, π–π interactions |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex | Asp amino acid residues | Hydrogen bonds |

This table summarizes findings from molecular docking studies on various phenylpiperazine analogues.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding.

While specific MD simulation data for this compound is not publicly available, this methodology would be essential to validate docking predictions and to understand the dynamic nature of its interaction with any identified biological targets. The stability of the ligand-protein complex, as assessed by MD simulations, is a critical factor in determining the potential efficacy of a compound.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

In silico drug design leverages quantum mechanical (QM) calculations to elucidate the fundamental electronic properties and predict the reactivity of novel chemical entities. For this compound, such calculations provide critical insights into its intrinsic characteristics, which govern its interactions with biological macromolecules. Methods like Density Functional Theory (DFT) are commonly employed to perform these analyses, offering a balance between computational cost and accuracy researchgate.net.

The process begins with the optimization of the molecule's three-dimensional geometry. Using a functional, such as B3LYP or WB97XD, combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can determine the most stable conformation of this compound researchgate.net. From this optimized structure, a range of electronic descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy pertains to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, QM calculations are used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential) researchgate.net. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ethoxy and carbonyl groups, identifying them as potential hydrogen bond acceptor sites. Conversely, positive potential regions might be associated with hydrogen atoms on the phenyl and piperazine rings, indicating their potential role in other non-covalent interactions. This information is invaluable for predicting how the molecule might orient itself within a protein's binding pocket.

The table below summarizes the typical electronic properties that would be derived from a QM analysis of the compound.

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Visually identifies electron-rich (e.g., carbonyl oxygen) and electron-poor sites, predicting key regions for non-covalent bonding like hydrogen bonds. researchgate.net |

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are cornerstone techniques in computational drug discovery used to identify novel molecules with the potential to interact with a specific biological target. nih.gov A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a particular biological effect.

For this compound, a pharmacophore model can be generated to distill its key structural features into a 3D query. This model would typically include features such as:

Aromatic Rings (AR): One corresponding to the phenyl group and another for the ethoxybenzoyl moiety. These are crucial for establishing π-π stacking or hydrophobic interactions within a receptor binding site. nih.gov

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzoyl group is a prominent hydrogen bond acceptor. nih.gov

Hydrophobic (H): The ethyl group of the ethoxy substituent provides a distinct hydrophobic feature.

Positive Ionizable (PI) / Basic Feature: The nitrogen atom of the piperazine ring can be protonated at physiological pH, allowing it to form ionic interactions or act as a hydrogen bond donor. nih.gov

Once generated, this pharmacophore model serves as a filter in a virtual screening campaign. nih.gov In this process, large digital libraries containing millions of commercially available or synthetically feasible compounds are computationally searched. nih.govresearchgate.net The objective is to identify molecules from the database that match the pharmacophoric features of the query compound, both in type and spatial arrangement. This approach rapidly narrows down a vast chemical space to a manageable number of candidates for further investigation.

The workflow for such a screening process is hierarchical. Compounds that successfully match the pharmacophore query are then typically subjected to more computationally intensive evaluations, such as molecular docking, to predict their binding orientation and affinity to the target protein. nih.govnih.gov This multi-step process efficiently prioritizes compounds that are most likely to be active, saving significant time and resources in the early stages of drug discovery.

Table 2: Hypothetical Pharmacophore Model for this compound

| Feature Type | Description | Potential Role in Receptor Binding |

|---|---|---|

| Aromatic Ring 1 | Phenyl group attached to the piperazine ring. | Hydrophobic and π-π stacking interactions. |

| Aromatic Ring 2 | Ethoxybenzoyl group. | Hydrophobic and π-π stacking interactions. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen atom. | Forms hydrogen bonds with donor groups in the receptor. |

| Hydrophobic Center (H) | Ethoxy group. | Occupies hydrophobic pockets within the binding site. |

Table 3: Illustrative Virtual Screening Workflow Incorporating a Pharmacophore Model

| Step | Description | Purpose |

|---|---|---|

| 1. Database Preparation | A large database of 3D compound structures is prepared. nih.gov | To create a diverse chemical space to search for potential hits. |

| 2. Pharmacophore Query | The pharmacophore model based on this compound is used as a 3D search query. | To rapidly filter the database, retaining only molecules with the essential chemical features in the correct spatial orientation. nih.govresearchgate.net |

| 3. Hit Retrieval | Compounds from the database that fit the pharmacophore query are collected. | To generate a focused subset of candidate molecules from millions of initial compounds. |

| 4. Post-Screening Filtration (e.g., Docking) | The retrieved hits undergo molecular docking simulations against a target protein structure. nih.gov | To predict binding modes, estimate binding affinity, and rank the candidates for experimental testing. |

| 5. Candidate Selection | Top-ranked compounds are selected for synthesis and biological evaluation. | To identify the most promising lead compounds for further development. |

Preclinical Biotransformation Studies of 1 3 Ethoxybenzoyl 4 Phenylpiperazine in Vitro and Non Human in Vivo Models

Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)

The metabolic stability of a compound, or its susceptibility to metabolism, is a critical parameter evaluated during preclinical drug development. This assessment is typically conducted using subcellular fractions such as liver microsomes and S9 fractions, which contain the primary drug-metabolizing enzymes. For 1-(3-ethoxybenzoyl)-4-phenylpiperazine, while direct experimental data is not available in the public domain, its stability can be inferred from studies on structurally analogous compounds.

Compounds containing a phenylpiperazine moiety are known to undergo metabolism when incubated with liver microsomes. For instance, studies on other phenylpiperazine derivatives have demonstrated varying degrees of stability in mouse, rat, and human liver microsomes. The metabolic rate is dependent on the specific substitutions on both the phenyl and piperazine (B1678402) rings. It is anticipated that this compound would be metabolized by these subcellular fractions, primarily through oxidative pathways. The S9 fraction, which contains both microsomal and cytosolic enzymes, could potentially show a broader range of metabolic reactions compared to microsomes alone nih.gov.

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes from Different Species

| Species | Incubation Time (min) | % Parent Compound Remaining (Hypothetical) |

| Mouse | 60 | 35% |

| Rat | 60 | 50% |

| Dog | 60 | 25% |

| Monkey | 60 | 60% |

| Human | 60 | 70% |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical metabolic stability profiles for phenylpiperazine derivatives.

Identification and Characterization of Metabolites via Mass Spectrometry-based Approaches

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the cornerstone for the identification and structural elucidation of drug metabolites. For this compound, several metabolic transformations can be predicted based on its chemical structure and the known metabolic pathways of related benzoyl-piperazine and phenylpiperazine compounds.

The anticipated primary metabolic pathways would involve modifications of the ethoxybenzoyl and phenylpiperazine moieties. These could include:

O-de-ethylation: Cleavage of the ethyl group from the ethoxy moiety to form a phenolic metabolite, 1-(3-hydroxybenzoyl)-4-phenylpiperazine.

Hydroxylation: Addition of a hydroxyl group to the aromatic rings (either the benzoyl or the phenyl ring) or to the piperazine ring. Aromatic hydroxylation of the phenyl ring is a common metabolic pathway for phenylpiperazine derivatives nih.gov.

Piperazine Ring Cleavage: The piperazine ring can be a site of extensive metabolism, leading to the formation of various degradation products frontiersin.org.

Oxidation: Further oxidation of hydroxylated metabolites could lead to the formation of ketones or other oxidized products.

Table 2: Potential Metabolites of this compound Identified by LC-MS/MS (Hypothetical)

| Metabolite ID | Proposed Structure | Mass Shift (Da) | Proposed Metabolic Pathway |

| M1 | 1-(3-hydroxybenzoyl)-4-phenylpiperazine | -28 | O-de-ethylation |

| M2 | 1-(3-ethoxybenzoyl)-4-(hydroxyphenyl)piperazine | +16 | Aromatic Hydroxylation |

| M3 | This compound-N-oxide | +16 | N-oxidation |

| M4 | Hydroxylated-1-(3-ethoxybenzoyl)-4-phenylpiperazine | +16 | Aliphatic Hydroxylation (piperazine ring) |

Note: The metabolites listed are hypothetical and based on known biotransformations of similar chemical structures.

Enzymatic Pathways and Isoenzymes Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of many xenobiotics, including drugs and other chemical compounds, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Based on studies of compounds with similar structural features, the metabolism of this compound is expected to be predominantly catalyzed by CYP enzymes.

Specifically, the following isoenzymes are likely to be involved:

CYP3A4: This is a major human drug-metabolizing enzyme and is known to be involved in the metabolism of a wide range of compounds, including those with piperazine and benzoyl groups. Studies on other benzoyl-piperazine derivatives have confirmed the central role of CYP3A4 in their metabolism nih.gov. The metabolism of sildenafil, which contains an ethoxyphenyl group, is also primarily mediated by CYP3A4 wikipedia.org.

CYP2D6: This isoenzyme is known to metabolize numerous compounds containing a piperazine ring. For example, the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) is mainly catalyzed by CYP2D6 nih.gov.

CYP2C9 and CYP2C19: These enzymes may also play a role, particularly in the hydroxylation reactions. Sildenafil's metabolism involves CYP2C9 as a minor pathway wikipedia.org.

Inhibition studies using specific chemical inhibitors or antibodies for these CYPs, as well as experiments with recombinant human CYP enzymes, would be necessary to definitively identify the contributing isoenzymes.

Comparative Metabolism Across Preclinical Species (Non-Human)

Significant interspecies differences in drug metabolism are common, which can impact the extrapolation of preclinical data to humans. For this compound, it is expected that the rate and profile of metabolism would vary across different preclinical species such as mice, rats, and dogs.

Studies on other piperazine-containing compounds have revealed such species-specific differences. For example, the metabolic conversion of LDN-193189 in liver microsomes followed the rank order of dog > rabbit > mouse > human ~ monkey > rat frontiersin.org. These differences are often due to variations in the expression levels and substrate specificities of CYP isoenzymes among species. A comprehensive understanding of the comparative metabolism of this compound would require in vivo studies in these animal models, with analysis of metabolites in plasma, urine, and feces. This would be crucial for selecting the most appropriate animal model for further toxicological and pharmacokinetic studies.

Future Research Trajectories and Academic Implications

Advancements in Directed Synthesis of Novel 1-(3-ethoxybenzoyl)-4-phenylpiperazine Derivatives

The future synthesis of novel derivatives of this compound will likely focus on creating a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies. nih.gov The core structure offers multiple points for chemical modification, including the ethoxy group, the benzoyl ring, and the phenyl ring of the piperazine (B1678402) moiety.

Directed synthesis will likely employ established and innovative methodologies. The foundational amide bond between the 3-ethoxybenzoic acid and 4-phenylpiperazine can be readily formed using standard peptide coupling reagents. nih.gov From this core structure, diversification can be achieved. For instance, substitution on the phenyl ring of the piperazine can modulate lipophilicity and target engagement. nih.gov Similarly, modifications to the benzoyl ring, such as the introduction of various electron-donating or electron-withdrawing groups, can fine-tune the electronic properties of the molecule, potentially enhancing target affinity and selectivity. nih.govmdpi.com

Future synthetic strategies will likely involve multi-step sequences to build complexity. For example, starting with functionalized anilines and bis(2-chloroethyl)amine (B1207034) can yield substituted N-phenylpiperazines, which can then be acylated with derivatives of 3-ethoxybenzoic acid. nih.gov This approach allows for systematic variation at the N-phenyl position.

Table 1: Potential Synthetic Strategies for Derivative Generation

| Strategy | Description | Potential Outcome |

|---|---|---|

| N-Phenyl Ring Functionalization | Introduction of substituents (e.g., halogens, alkyl, trifluoromethyl groups) onto the phenyl ring of the piperazine moiety. | Modulate target binding affinity and selectivity; alter pharmacokinetic properties. nih.gov |

| Benzoyl Ring Modification | Variation of substituents on the 3-ethoxybenzoyl ring. | Fine-tune electronic properties and hydrogen bonding capabilities to optimize target interactions. |

| Bioisosteric Replacement | Replacing the ethoxy group or the benzoyl carbonyl with other functional groups (e.g., thioether, sulfonyl) to explore different chemical space. | Improve metabolic stability and explore novel binding modes. |

| Fragment-Based Elaboration | Using the core scaffold as a starting point to build larger molecules by adding fragments known to interact with specific targets. researchgate.net | Develop highly potent and selective ligands for desired biological targets. |

These advanced synthetic approaches will be crucial for generating a focused library of compounds, enabling a deeper understanding of the SAR and identifying lead candidates for further preclinical evaluation.

Leveraging Cheminformatics and AI for Rational Design of Future Analogues

The rational design of future analogues of this compound will be significantly accelerated by leveraging cheminformatics and artificial intelligence (AI). f1000research.commdpi.com These computational tools can analyze vast datasets, predict molecular properties, and generate novel chemical structures with desired characteristics, complementing and guiding synthetic efforts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies will be fundamental in this process. biointerfaceresearch.comnih.gov By building mathematical models that correlate structural features of synthesized derivatives with their biological activities, researchers can predict the potency of virtual compounds before they are synthesized. jmchemsci.comwu.ac.th Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can provide insights into the steric and electrostatic fields around the molecule that are favorable for activity, guiding the placement of substituents. nih.gov

Molecular docking simulations will play a crucial role, especially if a specific biological target is identified. nih.gov Docking allows for the visualization of how analogues of this compound might bind within the active site of a target protein, predicting binding affinities and identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov This information is invaluable for designing new derivatives with improved binding.

Table 3: Computational Approaches for Analogue Design

| Technique | Application | Expected Outcome |

|---|---|---|

| QSAR | Correlate molecular descriptors with biological activity. | Predictive models to estimate the potency of virtual compounds and prioritize synthetic targets. biointerfaceresearch.com |

| Molecular Docking | Simulate the binding of ligands to a target's active site. | Predict binding modes and affinities; guide the design of derivatives with enhanced target interactions. nih.gov |

| Pharmacophore Modeling | Identify the essential 3D arrangement of features required for biological activity. | Create a template for designing new molecules with similar activity profiles. |

| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand-protein complex over time. | Assess the stability of binding interactions and understand the dynamic nature of the binding event. nih.gov |

| AI/Machine Learning | Train models on existing chemical data to generate novel structures with optimized properties. | De novo design of potent and selective analogues with desirable pharmacokinetic profiles. mdpi.com |

Exploration of Broad Therapeutic Potential Based on Preclinical Mechanistic Insights (excluding clinical trials)

The phenylpiperazine scaffold is associated with a wide array of pharmacological activities, suggesting that this compound could have broad therapeutic potential. Preclinical research will be essential to uncover these possibilities by elucidating its mechanism of action in various disease models.

Given the prevalence of the phenylpiperazine motif in anticancer agents, one major avenue of exploration would be in oncology. nih.govresearchgate.net Preclinical studies could investigate the compound's effects on cancer cell proliferation, apoptosis, and cell cycle progression. Mechanistic studies might explore its potential to inhibit key enzymes involved in cancer, such as topoisomerases, or to modulate signaling pathways critical for tumor growth. nih.gov

Another significant area of research is in neuroscience. Many phenylpiperazine derivatives exhibit activity at central nervous system targets, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Preclinical models could be used to assess the potential of this compound and its analogues in conditions like epilepsy or other neurological disorders. nih.gov

The compound's potential as an anti-inflammatory agent also warrants investigation. Phenylpiperazine derivatives have been developed as selective COX-2 inhibitors, a key target in inflammation. nih.gov In vitro and in vivo preclinical models of inflammation could reveal whether this compound modulates inflammatory pathways, for instance, by altering cytokine production or inhibiting enzymes like cyclooxygenase. mdpi.com

Table 4: Potential Therapeutic Areas and Preclinical Mechanistic Investigations

| Therapeutic Area | Potential Mechanism of Action | Preclinical Models for Investigation |

|---|---|---|

| Oncology | Inhibition of topoisomerase II, modulation of cell signaling pathways. nih.gov | Cancer cell line proliferation assays, apoptosis assays, in vivo tumor xenograft models. |

| Neurological Disorders | Modulation of neurotransmitter receptors (e.g., dopamine, serotonin), ion channel activity. | Animal models of seizures (e.g., pentylenetetrazole-induced), behavioral models for neuropsychiatric conditions. nih.gov |

| Inflammatory Diseases | Inhibition of inflammatory enzymes like COX-2, modulation of cytokine signaling. nih.gov | In vitro assays for inflammatory mediator release, in vivo models of acute and chronic inflammation. |

| Infectious Diseases | Inhibition of essential microbial enzymes or pathways. mdpi.com | In vitro antimicrobial susceptibility testing against various pathogens. |

Through rigorous preclinical investigation into these and other potential mechanisms, the scientific community can build a comprehensive profile of the therapeutic possibilities for this compound, laying the groundwork for future drug development programs.

Q & A

Q. What are the critical synthetic considerations for 1-(3-ethoxybenzoyl)-4-phenylpiperazine?